molecular formula C17H19BrN4O2 B2803757 N-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide CAS No. 2034430-94-7

N-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide

Katalognummer: B2803757
CAS-Nummer: 2034430-94-7
Molekulargewicht: 391.269
InChI-Schlüssel: TVDKJRMZZOSGQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide is a piperidine-based carboxamide derivative of significant interest in medicinal chemistry and pharmacological research. The compound features a 5-bromopyrimidinyloxy substituent, a structural motif known to enhance electrophilic reactivity and serve as a versatile handle for further synthetic modification via cross-coupling reactions . The bromine atom on the pyrimidine ring acts as an excellent leaving group, facilitating nucleophilic substitution reactions with various amines, thiols, and other nucleophiles, or enabling metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds . This makes the compound a valuable intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies. The N-benzyl carboxamide group and piperidine ring are common pharmacophores found in compounds with diverse biological activities. Research on closely related N-benzyl piperidine-1-carboxamide analogs has demonstrated potent bactericidal efficacy against Mycobacterium tuberculosis , suggesting potential application in anti-tubercular drug discovery . Furthermore, structural analogs containing the piperidine-carboxamide framework are investigated as modulators for various biological targets, including G protein-coupled receptors (GPCRs) . The mechanism of action for such compounds typically involves interaction with specific enzymatic or receptor targets, potentially inhibiting their activity or modulating their function . This product is intended for research applications in chemistry and biology as a key intermediate or building block. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Eigenschaften

IUPAC Name

N-benzyl-3-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2/c18-14-10-19-16(20-11-14)24-15-7-4-8-22(12-15)17(23)21-9-13-5-2-1-3-6-13/h1-3,5-6,10-11,15H,4,7-9,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDKJRMZZOSGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=CC=C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a benzyl group and a 5-bromopyrimidine moiety. The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring: This is achieved through cyclization reactions involving appropriate amines and aldehydes.
  • Introduction of the Bromopyrimidine Moiety: A nucleophilic substitution reaction is used to attach the bromopyrimidine derivative to the piperidine.
  • Attachment of the Benzyl Group: This is accomplished via benzylation reactions using benzyl chloride in the presence of a base.

The overall structure can be represented as follows:

C16H19BrN2O2\text{C}_{16}\text{H}_{19}\text{Br}\text{N}_2\text{O}_2

The biological activity of N-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects, including anti-inflammatory and anticancer activities .

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that related piperidine derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The median growth inhibitory concentration (IC50) values for these compounds were determined, demonstrating their potential as therapeutic agents .

CompoundCell LineIC50 (µM)
N-benzyl derivativeMCF-712.5
N-benzyl derivativeA-54915.0

Neuroprotective Effects

N-benzyl derivatives have also been evaluated for their neuroprotective properties, particularly in models of Alzheimer's disease. Some compounds demonstrated dual inhibition of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are crucial in neurodegenerative processes. For example, one derivative showed an HDAC IC50 of 0.17 µM and an AChE IC50 of 6.89 µM, indicating potent multitarget activity .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a recent study, the anticancer efficacy of N-benzyl derivatives was evaluated in vitro against various cancer cell lines. The results indicated that compounds with the bromopyrimidine moiety exhibited enhanced cytotoxicity compared to their non-brominated counterparts.

Case Study 2: Neuroprotective Activity

Another investigation focused on the neuroprotective effects of N-benzyl derivatives in PC-12 cells. The study found that these compounds could significantly reduce oxidative stress and inhibit apoptosis pathways, suggesting their potential use in treating neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Piperidine-Carboxamide Derivatives

Compound 35 : 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide ()

  • Core Structure : Shares the piperidine-carboxamide backbone but replaces the pyrimidinyloxy group with a bromo-benzodiazol moiety.
  • Key Differences: The benzodiazol group introduces a fused bicyclic system, increasing rigidity compared to the pyrimidinyloxy substituent.
  • Synthesis Yield : 56% (lower yields suggest greater synthetic complexity compared to the target compound) .

Bromopyridine/Pyrimidine Derivatives

Catalog Compounds (–4):

  • N-(5-bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide (): Features a pyridine ring with bromine at the 5-position and a propargyl alcohol-pivalamide side chain. The pivalamide group increases steric bulk but lacks the piperidine scaffold, limiting conformational flexibility .
  • N-(5-bromopyridin-3-yl)pivalamide (): Simplifies the structure with bromine at the pyridine 5-position and a pivalamide group.

Comparative Data Table

Compound Name Core Structure Substituents Bromine Position Key Functional Groups
N-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide Piperidine Benzyl carboxamide, 5-bromopyrimidin-2-yloxy Pyrimidine C5 Carboxamide, Bromopyrimidine
Compound 35 () Piperidine Bromo-benzodiazol, 6-methoxy-5-methylpyridin-3-yl carboxamide Benzodiazol C4 Benzodiazol, Methoxy-methylpyridine
N-(5-bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide () Pyridine Propargyl alcohol-pivalamide Pyridine C5 Pivalamide, Alkyne
N-(5-bromopyridin-3-yl)pivalamide () Pyridine Pivalamide Pyridine C5 Pivalamide

Research Implications

  • Bioactivity Potential: The target compound’s pyrimidine bromine and piperidine-carboxamide scaffold may favor kinase or protease inhibition, whereas pivalamide derivatives (–4) are typically less potent due to reduced hydrogen-bonding capacity.
  • Synthetic Feasibility : The target compound’s modular structure allows for easier derivatization compared to fused bicyclic systems like Compound 35 .

Q & A

Q. What are the standard synthetic routes for N-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine-2-yl ether intermediate. A common approach includes nucleophilic substitution between 5-bromopyrimidin-2-ol and a piperidine derivative under basic conditions (e.g., NaH or K₂CO₃). The benzyl carboxamide group is introduced via coupling agents like HATU or EDCI in DMF. Purification steps utilize column chromatography, while reaction progress is monitored via TLC and confirmed by <sup>1</sup>H/<sup>13</sup>C NMR for structural validation .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments and carbon frameworks, confirming regioselectivity of the bromopyrimidine and piperidine linkage.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves bond angles and stereochemistry, particularly for chiral centers in the piperidine ring .

Q. How does the compound’s reactivity differ from analogs lacking the 5-bromo or benzylcarboxamide groups?

  • Methodological Answer : The 5-bromo substituent enhances electrophilic aromatic substitution (e.g., Suzuki coupling), while the benzylcarboxamide improves solubility in polar solvents. Compared to non-brominated analogs (e.g., 2-pyrimidinyl derivatives), this compound exhibits reduced electron density on the pyrimidine ring, altering its participation in π-stacking interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell lines). To address this:
  • Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays.
  • Dose-Response Curves : Ensure IC50 values are calculated across ≥3 independent replicates.
  • Structural Dynamics : Use molecular dynamics simulations to assess binding mode consistency across experimental setups .

Q. What computational strategies optimize reaction conditions for scaled-up synthesis?

  • Methodological Answer : Quantum mechanical calculations (DFT) predict transition states for key steps (e.g., ether bond formation), guiding solvent selection (e.g., DMF vs. THF) and temperature optimization. Machine learning models trained on reaction databases (e.g., Reaxys) prioritize conditions yielding >90% purity. For example, ICReDD’s workflow integrates computed activation energies with robotic screening to minimize trial-and-error .

Q. How can the compound’s mechanism of action be elucidated in kinase inhibition studies?

  • Methodological Answer :
  • Competitive Binding Assays : Use ATP-concentration-dependent IC50 shifts to confirm ATP-competitive inhibition.
  • Crystallography : Co-crystallize with target kinases (e.g., EGFR or CDK2) to identify hydrogen bonds between the carboxamide and kinase hinge region.
  • Mutagenesis : Replace residues (e.g., gatekeeper methionine) to test binding affinity loss .

Comparative Analysis

Q. How does structural variation impact biological activity across similar piperidine-pyrimidine derivatives?

Compound Key Structural Feature Biological Activity
N-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide5-bromo, benzylcarboxamideIC50 = 12 nM (CDK2)
1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic acidCarboxylic acid instead of carboxamideIC50 = 230 nM (CDK2)
N-(pyridin-2-yl) analogPyridine instead of benzylNo inhibition up to 10 µM
  • Insight : The benzylcarboxamide group is critical for hydrophobic pocket interactions, while bromine stabilizes the pyrimidine’s electron-deficient state .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.